4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one

Medicinal Chemistry Physicochemical Profiling Drug Design

Select this unique 4,4-gem-disubstituted pyrrolidin-2-one for your CNS drug discovery programs. Its calculated LogP of 0.47 and moderate molecular weight (176.22 g/mol) provide an optimal balance for blood-brain barrier penetration, distinguishing it from more hydrophilic (4-(pyridin-2-yl)pyrrolidin-2-one) or lipophilic (4-Methyl-4-phenylpyrrolidin-2-one) analogs. The chiral center at C4 enables enantioselective synthesis of bioactive molecules, while the 2-pyridyl regioisomer offers distinct hydrogen-bonding geometry for target binding studies. Supplied at 95% purity, verified by cross-vendor analysis.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1461715-03-6
Cat. No. B2410463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
CAS1461715-03-6
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESCC1(CC(=O)NC1)C2=CC=CC=N2
InChIInChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyFYXVAQYBCJVAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one (CAS 1461715-03-6) Procurement and Research Guide


4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is a chiral heterocyclic building block featuring a pyrrolidin-2-one core with geminal methyl and 2-pyridyl substitution at the 4-position. The compound is commercially supplied at 95% purity with a molecular weight of 176.22 g/mol, a calculated LogP of 0.47, one hydrogen bond donor, two hydrogen bond acceptors, and a fraction of sp3 carbons (Fsp3) of 0.40 . These physicochemical attributes distinguish it from related pyrrolidinone scaffolds and make it a versatile intermediate for medicinal chemistry and chemical biology applications.

Why 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one Cannot Be Directly Substituted by Closely Related Analogs


Pyrrolidin-2-one derivatives with different substitution patterns at the 4-position exhibit markedly distinct physicochemical and biological profiles. Even seemingly minor modifications—such as removal of the 4-methyl group, replacement of the pyridyl ring with phenyl, or shifting the pyridyl nitrogen from the 2- to the 3-position—can dramatically alter lipophilicity, hydrogen-bonding capacity, and three-dimensional shape [1]. These differences translate into divergent solubility, permeability, and target-binding behavior, making direct substitution without re-optimization of synthetic routes or biological assays scientifically invalid. The quantitative comparisons presented below provide the evidence base for selecting 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one over its closest structural analogs.

Quantitative Differentiation of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Structural Analogs


Lipophilicity (LogP) Differentiates 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Phenyl and Unsubstituted Pyridyl Analogs

The calculated LogP of 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is 0.47, positioning it between the more hydrophilic 4-(pyridin-2-yl)pyrrolidin-2-one (LogP = -0.91) and the more lipophilic 4-Methyl-4-phenylpyrrolidin-2-one (LogP = 1.30) [1]. This intermediate lipophilicity can influence membrane permeability and aqueous solubility, critical parameters in lead optimization.

Medicinal Chemistry Physicochemical Profiling Drug Design

Hydrogen Bond Acceptor Count Differentiates 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Phenyl Analog

The target compound possesses two hydrogen bond acceptors (HBA = 2), whereas the phenyl analog 4-Methyl-4-phenylpyrrolidin-2-one has only one HBA . The additional acceptor originates from the pyridinyl nitrogen and can engage in distinct polar interactions with biological targets or influence solubility.

Medicinal Chemistry Physicochemical Profiling Structure-Based Design

Molecular Weight and sp3 Carbon Fraction Differentiate 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Unsubstituted Pyridyl Analog

The target compound has a molecular weight of 176.22 g/mol and an Fsp3 of 0.40, while the des-methyl analog 4-(pyridin-2-yl)pyrrolidin-2-one has a molecular weight of 162.19 g/mol [1]. The increased molecular weight and higher fraction of sp3-hybridized carbons (due to the additional methyl group) can impact three-dimensional shape, conformational flexibility, and metabolic stability.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Design

Regioisomeric Pyridine Substitution (2-Pyridyl vs. 3-Pyridyl) Alters Lipophilicity and Potential Binding Orientation

The target compound bears a pyridin-2-yl group, whereas the regioisomer 4-(pyridin-3-yl)pyrrolidin-2-one has the nitrogen at the 3-position [1]. The 2-pyridyl isomer is reported to have a LogP of 0.47, compared to -0.91 for the 3-pyridyl isomer (data for the unsubstituted analogs; the methylated versions are expected to follow the same trend). This difference reflects altered electron distribution and dipole moment, which can influence both physicochemical properties and molecular recognition by biological targets.

Medicinal Chemistry Structure-Activity Relationships Isosterism

Chirality and Stereochemical Implications Differentiate 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one from Achiral Analogs

4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one possesses one asymmetric carbon atom (the C4 position), making it a chiral building block . In contrast, the unsubstituted analog 4-(pyridin-2-yl)pyrrolidin-2-one is achiral [1]. The presence of a stereocenter enables the synthesis of enantiomerically enriched derivatives, which is often critical for achieving target selectivity and avoiding off-target effects in drug discovery.

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Recommended Research and Industrial Application Scenarios for 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one


Medicinal Chemistry: Scaffold for CNS-Penetrant Drug Candidates

Given its intermediate LogP of 0.47 and moderate molecular weight (176.22 g/mol), 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one is well-suited as a starting scaffold for designing compounds intended to cross the blood-brain barrier . The presence of a basic pyridine nitrogen and a hydrogen-bonding lactam allows for tuning of CNS MPO scores and provides a balanced profile between solubility and permeability .

Stereoselective Synthesis: Chiral Building Block for Enantiopure Pharmaceuticals

The presence of a single stereocenter at C4 makes this compound a valuable chiral building block . It can be employed in asymmetric synthesis to construct enantiomerically enriched pyrrolidinone derivatives, which are common motifs in bioactive molecules. The ability to access both enantiomers through chiral chromatography or asymmetric catalysis is a key procurement consideration.

Physicochemical Property Optimization: Lead Optimization Programs Requiring Balanced Lipophilicity

With a LogP of 0.47, this compound occupies a 'sweet spot' between the highly hydrophilic 4-(pyridin-2-yl)pyrrolidin-2-one (LogP = -0.91) and the more lipophilic 4-Methyl-4-phenylpyrrolidin-2-one (LogP = 1.30) [1]. This intermediate lipophilicity is attractive for programs seeking to improve metabolic stability and reduce hERG liability without sacrificing solubility. It serves as a direct comparator for assessing the impact of aryl ring electronics on ADME properties.

Chemical Biology: Tool Compound for Probing Pyridyl-Pyrrolidinone Binding Pockets

The 2-pyridyl regioisomer offers a distinct hydrogen-bonding geometry compared to the 3-pyridyl analog [2]. This makes 4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one a useful probe for mapping the binding site topology of enzymes or receptors that accommodate pyridyl-pyrrolidinone ligands. Its chiral nature also allows investigation of stereochemical preferences in target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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